![molecular formula C9H14O2S B2992256 3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2138074-61-8](/img/structure/B2992256.png)
3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid” is a chemical compound with the CAS Number: 2138074-61-8 . It has a molecular weight of 186.27 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound and similar structures has been a topic of interest in the field of organic chemistry . The 8-azabicyclo[3.2.1]octane scaffold, which is a central core of this compound, is also a central core of the family of tropane alkaloids . The synthesis of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .Molecular Structure Analysis
The IUPAC name of this compound is (1R,3s,5S)-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid . The InChI code is 1S/C9H14O2S/c1-9(8(10)11)4-6-2-3-7(5-9)12-6/h6-7H,2-5H2,1H3,(H,10,11) .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Physical And Chemical Properties Analysis
The compound is typically stored at room temperature and is available in powder form . It has a molecular weight of 186.27 .Scientific Research Applications
Synthesis and Transport Applications : A study by Christensen et al. (1983) investigated the synthesis of isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids. These compounds were compared with 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid for their specificity to the Na+-independent membrane transport system L in Ehrlich ascites tumor cells and rat hepatoma cell line HTC. This research highlights the potential use of bicyclo[3.2.1]octane derivatives in studying amino acid transport systems (Christensen et al., 1983).
Photochemistry Applications : Anklam et al. (1985) conducted a study on the photochemistry of 4‐Thia‐2‐cycloalkenones, involving compounds structurally similar to 3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid. This research provides insight into the photochemical behaviors of these compounds, which can be significant in developing photoresponsive materials or understanding light-induced chemical reactions (Anklam et al., 1985).
Conformational Analysis : Buñuel et al. (1996) explored the conformational aspects of a related compound, 3-benzamido-3- methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid. The study focused on the crystal structure and conformation of the bicyclic skeleton, which is crucial for understanding the structural and functional properties of these compounds (Buñuel et al., 1996).
Synthesis and Reactivity : Guarna et al. (1999) described the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids. This study includes the development of conformationally constrained dipeptide isosteres based on 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids. Such studies are significant in peptide chemistry and drug design (Guarna et al., 1999).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the dopamine transporter (dat) and serotonin transporter (sert) .
Mode of Action
It’s suggested that similar compounds inhibit the dat and sert, reducing the reuptake of dopamine and serotonin, respectively .
Biochemical Pathways
Inhibition of dat and sert can affect the dopaminergic and serotonergic pathways, respectively .
Result of Action
Inhibition of dat and sert can increase the concentration of dopamine and serotonin in the synaptic cleft, potentially leading to increased neurotransmission .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-9(8(10)11)4-6-2-3-7(5-9)12-6/h6-7H,2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBMKHBXNCRSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.